molecular formula C26H29N5O3 B2837262 9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848733-18-6

9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2837262
CAS No.: 848733-18-6
M. Wt: 459.55
InChI Key: KYXAQHTWLFZCOK-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
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Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

Research reveals that derivatives of pyrimido- and tetrahydropyrazino[2,1-f]purinediones exhibit distinct affinities towards adenosine receptors (ARs), with specific compounds showing high potency as A1 AR antagonists. This selectivity suggests potential therapeutic applications in modulating adenosine receptor activity. Docking experiments have helped to understand the interaction with AR subtypes, highlighting the structural basis for the observed affinities and providing insights into the development of receptor-specific agents (E. Szymańska et al., 2016).

Structural Analysis and Molecular Interactions

Another study focused on the crystal structure of related compounds, exploring the conformations of multiple ring systems. The analysis of hydrogen bonding and molecular packing in the crystal structure offers valuable information for designing molecules with desired physical and chemical properties (Xiang-Shan Wang et al., 2011).

Interaction Energy and Electrostatic Potential Mapping

A detailed quantitative analysis of intermolecular interactions in a xanthine derivative demonstrated the role of electrostatic and dispersion energy components in molecular stability. This study provides a basis for utilizing such molecules in new material designs, highlighting the anisotropic distribution of interaction energies (R. Shukla et al., 2020).

Potential Therapeutic Activities

Research into pyrimidopurinediones has uncovered anti-inflammatory activities in certain derivatives, suggesting their utility in treating chronic inflammation without the side effects typically associated with traditional anti-inflammatory drugs. This opens up new avenues for the development of safer anti-inflammatory therapies (J. Kaminski et al., 1989).

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-4-34-21-12-10-20(11-13-21)30-16-18(2)17-31-22-23(27-25(30)31)28(3)26(33)29(24(22)32)15-14-19-8-6-5-7-9-19/h5-13,18H,4,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXAQHTWLFZCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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